4-Fluoro-3-(trifluoromethyl)mandelic acid
Description
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Structure
3D Structure
Properties
CAS No. |
1214323-21-3 |
|---|---|
Molecular Formula |
C9H6F4O3 |
Molecular Weight |
238.14 g/mol |
IUPAC Name |
2-[4-fluoro-3-(trifluoromethyl)phenyl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H6F4O3/c10-6-2-1-4(7(14)8(15)16)3-5(6)9(11,12)13/h1-3,7,14H,(H,15,16) |
InChI Key |
XKSUFCHGDGWBOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)O)C(F)(F)F)F |
Origin of Product |
United States |
Nitrile Hydrolysis:the Cyanohydrin Intermediate is then Hydrolyzed to the Carboxylic Acid. This Can Be Achieved Under Either Acidic or Basic Conditions.orgsyn.orgacid Catalyzed Hydrolysis, Typically Using Concentrated Hydrochloric Acid Hcl , Involves Heating the Nitrile, Which Protonates the Nitrogen Atom and Facilitates Nucleophilic Attack by Water, Ultimately Yielding the Carboxylic Acid and an Ammonium Salt. Base Catalyzed Hydrolysis, Using a Strong Base Like Sodium Hydroxide Naoh , Generates the Carboxylate Salt, Which is then Protonated in a Separate Acidic Workup Step to Yield the Final Mandelic Acid. the Choice Between Acidic and Basic Hydrolysis Depends on the Stability of the Substituents on the Aromatic Ring to the Reaction Conditions.
Advanced Synthetic Approaches to 4-Fluoro-3-(trifluoromethyl)mandelic Acid
Advances in synthetic chemistry have led to the development of more sophisticated methods for producing this compound, with a strong emphasis on controlling stereochemistry and improving the environmental profile of the synthesis.
Stereoselective Synthesis Methods for Enantiopure Forms
Since this compound possesses a chiral center, obtaining enantiomerically pure forms is crucial for its application in pharmaceuticals and chiral materials. tandfonline.com Stereoselective synthesis is most effectively achieved during the cyanohydrin formation step.
Biocatalysis with Hydroxynitrile Lyases (HNLs): Enzymes, particularly hydroxynitrile lyases (HNLs), are highly effective catalysts for the enantioselective addition of cyanide to aldehydes. nih.govwikipedia.org HNLs are stereospecific, with different enzymes producing either the (R)- or (S)-cyanohydrin. nih.gov For example, (R)-selective HNLs from sources like Prunus amygdalus (almond) or Arabidopsis thaliana (AtHNL) can be used to synthesize the (R)-cyanohydrin precursor. rsc.orgresearchgate.net The reaction is typically carried out in a biphasic system or in an organic solvent saturated with a low pH buffer to suppress the non-enzymatic, racemic background reaction. rsc.org The subsequent hydrolysis of the enantiopure cyanohydrin proceeds without racemization to yield the enantiopure mandelic acid.
Chiral Lewis Acid Catalysis: Non-enzymatic approaches utilize chiral Lewis acid catalysts to direct the stereochemical outcome of the cyanation reaction. diva-portal.org Catalytic systems based on metals like titanium or vanadium complexed with chiral ligands (e.g., salen derivatives) can effectively catalyze the asymmetric addition of a cyanide source, such as TMSCN, to the aldehyde. researchgate.netorganic-chemistry.org The chiral environment created by the catalyst-ligand complex favors the formation of one enantiomer of the cyanohydrin over the other.
Table 2: Comparison of Stereoselective Methods
| Method | Catalyst Type | Cyanide Source | Typical Enantiomeric Excess (ee) | Advantages | Disadvantages |
| Biocatalysis | Hydroxynitrile Lyase (HNL) | HCN (often in situ) | >99% nih.gov | High selectivity, mild conditions, environmentally friendly. mdpi.com | Enzyme stability and cost, substrate scope limitations. |
| Chemical Catalysis | Chiral Lewis Acid (e.g., Ti-salen) | TMSCN | 80-98% diva-portal.org | Broad substrate scope, predictable stereochemistry. | Catalyst cost, potential for metal contamination, often requires cryogenic temperatures. |
Sustainable Methodologies in the Synthesis of this compound
Modern synthetic efforts focus on developing "green" and sustainable processes that minimize waste, reduce energy consumption, and use less hazardous materials.
Biocatalytic Cascades: A highly sustainable approach involves creating one-pot enzymatic cascade reactions. nih.gov For example, a system could combine an (R)-selective HNL for cyanohydrin synthesis with a nitrilase enzyme that selectively hydrolyzes the nitrile to the carboxylic acid. nih.gov This avoids the isolation of the intermediate cyanohydrin and reduces solvent and energy usage. Such multi-enzyme systems can even be housed in a single microbial host, allowing for the production of the target molecule directly from the starting aldehyde in a fermentation-like process. mpg.de
Derivatization Strategies and Post-Synthetic Modifications of this compound
This compound serves as a versatile building block for more complex molecules. Its two primary functional groups, the carboxylic acid and the secondary alcohol, are sites for a variety of post-synthetic modifications.
Esterification and Amidation: The carboxylic acid group can be readily converted into esters or amides through standard coupling reactions. For example, Fischer esterification (reaction with an alcohol under acidic catalysis) or reaction with an amine using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) can be employed. These derivatizations are often used to incorporate the chiral mandelic acid scaffold into larger molecules, such as active pharmaceutical ingredients.
Modification of the Hydroxyl Group: The secondary alcohol can be acylated to form esters or alkylated to form ethers. These modifications can alter the physical and biological properties of the molecule. For example, acylation with trifluoroacetic anhydride (B1165640) is a potential, though sometimes harsh, modification. nih.gov
C-H Functionalization: More advanced strategies involve the direct functionalization of the C-H bonds on the aromatic ring. Palladium-catalyzed methods have been developed for the ortho-C–H arylation, iodination, and olefination of mandelic acid derivatives. acs.org These reactions allow for the late-stage introduction of additional substituents onto the aromatic core, providing rapid access to a diverse library of complex chiral molecules from a common intermediate. acs.org This approach is particularly powerful for generating structural analogs in drug discovery programs.
Functional Group Interconversions: Esterification and Amidation
The carboxylic acid and hydroxyl moieties of this compound are amenable to a variety of functional group interconversions, most notably esterification and amidation. These reactions are crucial for the synthesis of derivatives with modified physicochemical properties for various applications.
Esterification:
The esterification of this compound can be readily achieved through several standard methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, is a common and cost-effective approach. The reaction is typically carried out under reflux conditions with an excess of the alcohol to drive the equilibrium towards the ester product.
For more sensitive substrates or when milder conditions are required, coupling agents can be employed. Reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) facilitate the formation of an ester linkage at room temperature. This method is particularly useful for the synthesis of esters from secondary or tertiary alcohols, which may be prone to dehydration under acidic conditions.
| Esterification Method | Reagents | Typical Conditions | Product Example |
| Fischer-Speier | Alcohol (e.g., Methanol), H₂SO₄ (cat.) | Reflux | Methyl 4-fluoro-3-(trifluoromethyl)mandelate |
| DCC/DMAP Coupling | Alcohol, DCC, DMAP (cat.) | Room Temperature, CH₂Cl₂ | Corresponding Ester |
| EDC/DMAP Coupling | Alcohol, EDC, DMAP (cat.) | Room Temperature, CH₂Cl₂ | Corresponding Ester |
Amidation:
The synthesis of amides from this compound can also be accomplished through various synthetic protocols. A direct approach involves the high-temperature condensation of the carboxylic acid with an amine, although this method is often harsh and may not be suitable for complex molecules.
A more general and milder method involves the activation of the carboxylic acid prior to the addition of the amine. This can be achieved by converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with a primary or secondary amine to form the corresponding amide.
Alternatively, peptide coupling reagents, similar to those used in esterification (e.g., DCC, EDC, HATU, HOBt), can be employed to facilitate the direct amidation of the carboxylic acid with an amine under mild conditions. These methods are highly efficient and tolerate a wide range of functional groups. A recent development in direct amidation utilizes titanium(IV) fluoride (B91410) (TiF₄) as a catalyst, which has shown to be effective for the amidation of various carboxylic acids with amines in refluxing toluene.
| Amidation Method | Reagents | Typical Conditions | Product Example |
| Acyl Chloride Formation | SOCl₂ or (COCl)₂, then Amine | 0°C to Room Temperature | 4-Fluoro-3-(trifluoromethyl)mandelamide |
| Peptide Coupling | Amine, EDC, HOBt | Room Temperature, DMF or CH₂Cl₂ | Corresponding Amide |
| TiF₄ Catalysis | Amine, TiF₄ (cat.) | Reflux, Toluene | Corresponding Amide |
Regioselective Aromatic Functionalization of this compound Derivatives (e.g., C-H Activation)
The aromatic ring of this compound derivatives presents opportunities for regioselective functionalization, which can be exploited to introduce additional substituents and further diversify the molecular scaffold. The directing effects of the existing fluorine and trifluoromethyl groups play a crucial role in determining the position of electrophilic aromatic substitution and C-H activation.
The fluorine atom is an ortho-, para-directing deactivator, while the trifluoromethyl group is a strong meta-directing deactivator. In the 4-fluoro-3-(trifluoromethyl) substitution pattern, the positions ortho to the fluorine (C5) and ortho to the trifluoromethyl group (C2) are the most likely sites for further functionalization. The position para to the fluorine is occupied by the mandelic acid side chain. The steric hindrance and electronic effects of the existing substituents will influence the regioselectivity of the reaction.
Electrophilic Aromatic Substitution:
Classical electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, on the aromatic ring of this compound derivatives would be challenging due to the deactivating nature of both the fluorine and trifluoromethyl groups. However, under forcing conditions, substitution may occur. The position of substitution would be directed by the interplay of the directing effects of the existing groups. The C5 position, being ortho to the fluorine and meta to the trifluoromethyl group, is a plausible site for electrophilic attack.
C-H Activation:
Modern synthetic methodologies, particularly transition-metal-catalyzed C-H activation, offer more precise and efficient ways to functionalize the aromatic ring. These methods often utilize a directing group to achieve high regioselectivity. The carboxylic acid or hydroxyl group of the mandelic acid side chain, or a derivative thereof, could potentially serve as a directing group.
For instance, palladium-catalyzed C-H activation/arylation reactions could be employed to introduce a new aryl group at a specific C-H bond. The regioselectivity would be dictated by the directing group and the specific catalytic system used. Similarly, rhodium or ruthenium-catalyzed C-H activation could be used to introduce other functional groups, such as alkyl or alkenyl moieties.
Given the electron-deficient nature of the aromatic ring, C-H functionalization reactions that proceed via a nucleophilic pathway might also be considered. For example, nucleophilic aromatic substitution of a suitably activated derivative could be a viable strategy for introducing certain functional groups.
| Functionalization Method | Potential Reagents/Catalysts | Predicted Regioselectivity | Potential Product |
| Nitration | HNO₃, H₂SO₄ | C5 position | 5-Nitro-4-fluoro-3-(trifluoromethyl)mandelic acid derivative |
| Bromination | Br₂, FeBr₃ | C5 position | 5-Bromo-4-fluoro-3-(trifluoromethyl)mandelic acid derivative |
| Pd-catalyzed C-H Arylation | Aryl halide, Pd catalyst, directing group | Dependent on directing group | Arylated this compound derivative |
| Rh-catalyzed C-H Alkenylation | Alkene, Rh catalyst, directing group | Dependent on directing group | Alkenylated this compound derivative |
Chirality and Enantiomeric Resolution of 4 Fluoro 3 Trifluoromethyl Mandelic Acid
Stereochemistry and Enantiomeric Purity of 4-Fluoro-3-(trifluoromethyl)mandelic Acid
This compound possesses a single stereocenter at the α-carbon, the carbon atom bonded to the carboxyl group, the hydroxyl group, the 4-fluoro-3-(trifluoromethyl)phenyl group, and a hydrogen atom. The presence of this chiral center means that the molecule can exist as a pair of non-superimposable mirror images, known as enantiomers: (R)-4-Fluoro-3-(trifluoromethyl)mandelic acid and (S)-4-Fluoro-3-(trifluoromethyl)mandelic acid.
The spatial arrangement of the four different substituents around the α-carbon determines the absolute configuration of each enantiomer. These enantiomers exhibit identical physical and chemical properties, except for their interaction with other chiral entities and the direction in which they rotate plane-polarized light. The determination and control of enantiomeric purity are paramount, particularly in pharmaceutical applications where different enantiomers can exhibit distinct pharmacological and toxicological profiles.
While specific experimental data on the optical rotation and detailed stereochemical analysis of this compound are not widely available in the current scientific literature, the principles of stereoisomerism dictate the existence of these two enantiomeric forms. libretexts.orgmsu.edu
Conventional Chiral Resolution Methodologies for this compound
Conventional methods for separating enantiomers, such as diastereomeric salt formation and chiral chromatography, are widely applicable to chiral carboxylic acids like mandelic acid and its derivatives.
One of the most established methods for resolving racemic carboxylic acids is through the formation of diastereomeric salts. wikipedia.orglibretexts.org This technique involves reacting the racemic mixture of this compound with an enantiomerically pure chiral base. This reaction results in the formation of a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, including solubility.
Commonly used chiral resolving agents for acidic compounds include chiral amines such as (R)- or (S)-1-phenylethylamine, brucine, or ephedrine. missouri.edu The choice of the resolving agent and the solvent system is crucial and often determined empirically to achieve a significant difference in the solubility of the two diastereomeric salts. acs.org The less soluble diastereomeric salt will preferentially crystallize from the solution, allowing for its separation by filtration. Subsequently, the pure enantiomer of the mandelic acid derivative can be recovered by treating the isolated salt with a strong acid to break the ionic bond with the chiral base.
While this method is a cornerstone of chiral resolution, specific studies detailing the resolution of this compound via diastereomeric salt formation, including the optimal chiral bases, solvents, and resulting enantiomeric excess values, are not readily found in published literature. However, the successful resolution of other substituted mandelic acids through this technique suggests its potential applicability. researchgate.net
Table 1: Common Chiral Resolving Agents for Mandelic Acid Derivatives
| Resolving Agent | Type |
| (R)-(+)-1-Phenylethylamine | Chiral Amine |
| (S)-(-)-1-Phenylethylamine | Chiral Amine |
| Brucine | Alkaloid |
| Ephedrine | Alkaloid |
| Cinchonidine | Alkaloid |
Preparative chiral chromatography is a powerful and versatile technique for the separation of enantiomers on a larger scale. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. The differential interaction leads to different retention times for the (R) and (S) enantiomers as they pass through the chromatography column, enabling their separation.
A variety of CSPs are commercially available, often based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers. The selection of the appropriate CSP and mobile phase is critical for achieving baseline separation of the enantiomers. Both normal-phase and reversed-phase high-performance liquid chromatography (HPLC), as well as supercritical fluid chromatography (SFC), can be employed for the preparative resolution of chiral compounds.
Although there is a lack of specific published methods for the preparative chiral chromatography of this compound, studies on other fluorinated and trifluoromethylated aromatic carboxylic acids have demonstrated the effectiveness of this approach. researchgate.net The development of a successful preparative method would involve screening various CSPs and optimizing the mobile phase composition to maximize resolution and throughput.
Biocatalytic Approaches to Enantioselective Resolution of this compound
Biocatalysis offers a green and highly selective alternative for the resolution of chiral compounds. Enzymes, being inherently chiral, can catalyze reactions with high enantioselectivity. For the resolution of mandelic acid derivatives, lipases and nitrilases are the most commonly employed enzymes. nih.gov
In a typical kinetic resolution process using a lipase (B570770), the racemic mandelic acid is subjected to an esterification reaction in the presence of the enzyme. The lipase will selectively catalyze the esterification of one enantiomer at a much higher rate than the other. This results in a mixture of an enantioenriched ester and the unreacted, enantioenriched mandelic acid, which can then be separated by conventional methods. The success of this method hinges on the high enantioselectivity of the chosen lipase for the specific substrate. Studies on various substituted mandelic acids have shown the feasibility of this enzymatic approach. researcher.life
Alternatively, nitrilases can be used for the enantioselective hydrolysis of a racemic mandelonitrile (B1675950) derivative to the corresponding mandelic acid. The enzyme selectively hydrolyzes one enantiomer of the nitrile, leaving the other unreacted.
While the biocatalytic resolution of fluorinated and trifluoromethylated organic compounds has been reported, specific research on the application of these methods to this compound, including suitable enzymes and reaction conditions, is not currently available in the scientific literature. researchgate.net However, the broad substrate tolerance of many lipases and nitrilases suggests that this could be a viable route for the production of enantiomerically pure this compound. nih.gov
Emerging Enantioseparation Methods
Beyond conventional techniques, several emerging methods offer novel approaches to chiral resolution.
Enantiospecific co-crystallization is a promising technique that exploits the formation of co-crystals between a chiral resolving agent and one enantiomer of a racemic compound. nih.gov Unlike diastereomeric salt formation, which relies on differences in solubility between two diastereomeric salts, this method often results in the crystallization of a co-crystal of the resolving agent with only one of the enantiomers, while the other enantiomer remains in solution. This can lead to higher resolution efficiency in a single step.
A notable study demonstrated the successful resolution of several halogenated mandelic acids, including 4-fluoromandelic acid, through enantiospecific co-crystallization with the chiral resolving agent levetiracetam. nih.gov The study found that the position and type of substituent on the mandelic acid ring significantly influenced the resolution efficiency and even the configuration of the enantiomer that co-crystallized.
While this research provides a strong precedent, there are no specific reports on the enantiospecific co-crystallization of this compound. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring would likely present unique intermolecular interactions, necessitating empirical screening of potential co-formers to develop a successful solid-state resolution method.
Table 2: Comparison of Resolution of Halogenated Mandelic Acids by Co-crystallization with Levetiracetam
| Compound | Enantiomer Co-crystallized |
| 2-Chloromandelic acid | S |
| 3-Chloromandelic acid | S |
| 4-Chloromandelic acid | S |
| 4-Bromomandelic acid | S |
| 4-Fluoromandelic acid | R |
Data from a study on related halogenated mandelic acids, presented here for illustrative purposes. Specific data for this compound is not available. nih.gov
Chiral Solvent Systems in the Enantioseparation Process
The resolution of enantiomers through the use of chiral solvent systems represents a significant area of study in stereochemistry. This method relies on the principle that a chiral solvent can interact differently with each enantiomer of a racemic mixture, leading to the formation of transient diastereomeric solvates. These diastereomeric complexes possess distinct physical and chemical properties, such as solubility and stability, which can be exploited for separation. researchgate.net
While specific research detailing the application of chiral solvent systems for the enantioseparation of this compound is not extensively documented in publicly available literature, the principles can be inferred from studies on analogous compounds, particularly mandelic acid itself. The objective is to create a scenario where the solubility of the two diastereomeric complexes in the chiral solvent differs significantly, allowing for the preferential crystallization of one enantiomer. researchgate.net
Systematic experimental work on pharmaceutically relevant substances like mandelic acid has explored various types of chiral solvents, including "classical" chiral solvents, chiral ionic liquids, and tailor-made chiral solvents. researchgate.net The effectiveness of these solvents is often initially assessed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to detect any measurable selective influence on the chiral system. researchgate.net
In studies involving mandelic acid, the screening of a range of "classical" chiral solvents did not consistently show a significant selective influence, highlighting the challenges in identifying a suitable chiral solvent for a given racemic compound. researchgate.net The subtle nature of the interactions between the chiral solvent and the individual enantiomers requires a high degree of molecular recognition for effective discrimination.
The theoretical basis for enantioseparation by a chiral solvent lies in the potential asymmetry it introduces into the solubility phase diagram of the enantiomers. For a successful resolution, the ternary phase diagram of the two enantiomers and the chiral solvent should be asymmetrical. researchgate.net Research on mandelic acid with tailor-made chiral solvents, such as (S)-propyl mandelate (B1228975) and (S)-isopropyl mandelate, has demonstrated the possibility of achieving this asymmetry. researchgate.net
The general approach for evaluating the potential of a chiral solvent system involves:
Screening: Initial tests, often using NMR, to observe diastereomeric differentiation. researchgate.net
Solubility Studies: Determination of ternary solubility phase diagrams to identify asymmetries. researchgate.net
Crystallization Trials: Controlled crystallization experiments to isolate one enantiomer based on solubility differences.
The data below illustrates the type of outcomes observed when screening different chiral solvents for their interaction with a racemic acid, in this case, represented by the change in chemical shifts in NMR spectroscopy.
| Chiral Solvent Type | Model Compound | Observation Method | Outcome |
| "Classical" Chiral Solvents | Mandelic Acid | 1H NMR Spectroscopy | No measurable selective influence observed. researchgate.net |
| Chiral Ionic Liquid | N-Methylephedrine | Ternary Solubility Phase Diagram | Asymmetry in the phase diagram was found. researchgate.net |
| Tailor-made Chiral Solvents | Mandelic Acid | Ternary Solubility Phase Diagram | Asymmetry in the phase diagram was observed. researchgate.net |
This table is illustrative of the research approach and findings for related compounds, as specific data for this compound is not available.
Ultimately, the successful application of a chiral solvent system for the resolution of this compound would depend on identifying a solvent that exhibits significant and selective interactions with one of its enantiomers, leading to a practical difference in solubility that can be exploited for separation.
Chemical Reactivity and Transformation Mechanisms of 4 Fluoro 3 Trifluoromethyl Mandelic Acid
General Reaction Mechanisms and Pathways
The reactivity of 4-fluoro-3-(trifluoromethyl)mandelic acid is centered around its benzylic α-hydroxy acid moiety. The key functional groups—hydroxyl and carboxyl—can undergo a variety of reactions. The benzylic C-H bond is susceptible to oxidation, a process heavily influenced by the electronic nature of the aromatic ring.
The electron-withdrawing nature of the fluoro and trifluoromethyl substituents plays a critical role. The trifluoromethyl group, in particular, is one of the strongest electron-withdrawing groups, which deactivates the aromatic ring towards electrophilic substitution but can facilitate nucleophilic aromatic substitution under certain conditions. These substituents increase the acidity of the carboxylic acid and the hydroxyl proton. Mechanistically, many transformations, especially oxidations, involve the initial deprotonation of the hydroxyl or carboxyl group, followed by the cleavage of the α-C-H bond. For instance, in permanganate (B83412) oxidations, a common pathway involves the transfer of a hydride ion from the α-carbon to the oxidant. researchgate.net
Oxidative Transformations of Mandelic Acid Derivatives
The oxidation of mandelic acid and its derivatives is a well-studied area, typically leading to the formation of corresponding α-keto acids, benzaldehydes, or benzoic acids, depending on the oxidant and reaction conditions. The reaction pathway often involves the cleavage of the carbon-carbon bond between the carboxyl and the α-carbon or the oxidation of the secondary alcohol.
Several catalytic systems have been developed for these transformations:
Bismuth(0)/O₂ System : Mandelic acids can be oxidized using molecular oxygen with a catalytic amount of elemental bismuth. researchgate.net This system can selectively yield either the corresponding aldehyde or the carboxylic acid, depending on the nature of the substituent on the phenyl ring. The proposed mechanism suggests that α-keto acids are key intermediates in the formation of benzoic acid derivatives. researchgate.net
Permanganate Oxidation : In acidic media, permanganate oxidizes mandelic acid derivatives. Kinetic studies show the reaction is first order with respect to the oxidant, the substrate, and hydrogen ions. researchgate.netorientjchem.org A significant primary kinetic isotope effect (kH/kD ≈ 8–9) indicates that the rate-limiting step is the cleavage of the α-C-H bond, likely through a hydride transfer mechanism. rsc.org The product distribution between benzaldehyde (B42025) and phenylglyoxylic acid depends on the stability and subsequent reactions of intermediate manganese species (e.g., Mn(V), Mn(IV)). rsc.org
Tripropylammonium Fluorochromate (TriPAFC) : This Cr(VI) reagent oxidizes mandelic acids to the corresponding oxoacids. The reaction is acid-catalyzed and exhibits a primary kinetic isotope effect (kH/kD = 5.54), again pointing to the C-H bond cleavage as the rate-determining step. scispace.com The reaction proceeds via a two-electron oxidation pathway, likely involving the formation of a chromate (B82759) ester intermediate. scispace.com
Photocatalysis with Co(II)/C₃N₄ : A cobalt(II) complex supported on graphitic carbon nitride (C₃N₄) can photocatalytically convert mandelic acid derivatives to aromatic aldehydes under mild, aqueous conditions. This green chemistry approach achieves high conversion and selectivity. rsc.org
The strong electron-withdrawing substituents on this compound would be expected to influence the rate of these oxidative reactions significantly. Generally, electron-withdrawing groups disfavor the formation of a positive charge on the benzylic carbon, which can slow down reactions involving hydride transfer to an oxidant.
| Oxidant/Catalyst System | Typical Products | Key Mechanistic Feature | Reference |
|---|---|---|---|
| Bi(0)/O₂ | Aryl aldehydes and/or carboxylic acids | α-Keto acid intermediate | researchgate.net |
| Acid Permanganate (MnO₄⁻) | Benzaldehyde, Phenylglyoxylic acid | Rate-limiting hydride transfer from α-C-H | orientjchem.orgrsc.org |
| Tripropylammonium Fluorochromate (TriPAFC) | α-Oxoacids (Phenylglyoxylic acids) | Acid-catalyzed, two-electron oxidation | scispace.com |
| Co(II)/C₃N₄ (Photocatalysis) | Aromatic aldehydes | Separation of photogenerated electron-hole pairs | rsc.org |
Strategic Functional Group Interconversions
The hydroxyl and carboxylic acid groups of this compound are amenable to a wide range of standard organic transformations, allowing for its use as a versatile building block.
Reactions of the Hydroxyl Group : The secondary alcohol can be acylated to form esters (e.g., with acetic anhydride (B1165640) or pivaloyl chloride). acs.org It can also be converted into a good leaving group, such as a tosylate or mesylate, by reacting with the corresponding sulfonyl chloride. This transformation facilitates subsequent nucleophilic substitution reactions to introduce other functional groups at the α-position.
Reactions of the Carboxylic Acid Group : The carboxyl group can undergo esterification under Fischer conditions (acid catalysis with an alcohol) or by reaction with alkyl halides after deprotonation with a base. It can also be converted to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, creating a highly reactive intermediate for the synthesis of amides, esters, and other acyl derivatives.
Combined Transformations : The Arndt-Eistert reaction provides a method for homologation, converting the carboxylic acid to one with an additional methylene (B1212753) group. This involves converting the carboxylic acid to its acid chloride, followed by reaction with diazomethane (B1218177) and subsequent Wolff rearrangement. vanderbilt.edu
These interconversions are crucial for incorporating the 4-fluoro-3-(trifluoromethyl)phenylglycine scaffold into more complex molecules, such as pharmaceuticals or advanced materials.
Catalytic Applications and Transformations Involving this compound
The mandelic acid scaffold is not only a substrate for reactions but can also be a key component in catalytic systems, either as a catalyst itself or as a ligand for metal catalysts.
Mandelic acid can function as a mild and environmentally benign Brønsted acid organocatalyst. Its acidic nature allows it to activate substrates for various organic transformations. For example, mandelic acid has been shown to be an efficient catalyst for the reductive amination of aldehydes. sciensage.info In this one-pot reaction, the mandelic acid catalyzes the formation of an imine from an aldehyde and a primary amine, which is then reduced in situ by a hydrogen source like a Hantzsch ester to yield a secondary amine. sciensage.info The electron-withdrawing groups in this compound would increase its Brønsted acidity, potentially enhancing its catalytic activity in such transformations compared to unsubstituted mandelic acid.
Furthermore, mandelic acid has been utilized as a component in organocatalysts for ring-opening polymerization. For instance, a pyridine/mandelic acid adduct serves as an effective organocatalyst for the polymerization of a cyclic O-carboxyanhydride of mandelic acid (manOCA), producing stereoregular poly(mandelic acid). nih.gov
The functional groups of mandelic acid derivatives make them excellent candidates for directing metal-catalyzed C–H functionalization reactions or for use as ligands in catalyst design.
Palladium-Catalyzed C–H Functionalization : The carboxylate group of mandelic acid derivatives can act as a directing group in palladium-catalyzed C–H activation reactions. This strategy allows for the selective functionalization of the ortho C–H bonds of the phenyl ring. acs.org Various transformations, including arylation, iodination, acetoxylation, and olefination, have been achieved on the mandelic acid scaffold using different palladium catalytic cycles (Pd(II)/Pd(IV) and Pd(II)/Pd(0)). acs.org For this compound, this directed functionalization would occur at the 2- and 6-positions. The electronic effects of the existing substituents would heavily influence the reactivity and efficiency of these C-H activation steps.
Ligand Design for Photocatalysis : Mandelic acid derivatives can be incorporated into ligands for transition metal catalysts. For example, a polydentate ligand derived from a vanillin (B372448) by-product was used to create a cobalt(II) complex for the photocatalytic oxidation of substituted mandelic acids. rsc.org The electronic properties imparted by the fluoro and trifluoromethyl groups could be used to tune the redox potential and stability of such metal complexes, thereby modulating their catalytic activity. The design of chiral ligands based on mandelic acid is also a significant area, as these can be used in asymmetric metal catalysis to produce enantiomerically enriched products.
Spectroscopic and Structural Elucidation in Research Contexts of 4 Fluoro 3 Trifluoromethyl Mandelic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in the Research of 4-Fluoro-3-(trifluoromethyl)mandelic Acid
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. In the case of this compound, which contains multiple magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F, NMR provides a wealth of information regarding the connectivity of atoms and the electronic environment of the nuclei.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| COOH | 10-13 | 170-180 |
| CH-OH | 5.0-5.5 | 70-75 |
| Aromatic CH | 7.2-7.8 | 115-135 |
| C-F | - | 155-165 (JCF ≈ 240-260 Hz) |
| C-CF₃ | - | 125-135 (q, JCCF ≈ 30-40 Hz) |
| CF₃ | - | 120-130 (q, JCF ≈ 270-280 Hz) |
Note: These are predicted values based on known substituent effects and data from analogous compounds. Actual experimental values may vary.
The determination of enantiomeric purity is critical for chiral molecules. NMR spectroscopy, in conjunction with chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), is a powerful method for this purpose. These agents interact with the enantiomers of this compound to form diastereomeric complexes, which are distinguishable by NMR due to their different chemical environments.
CDAs, such as Mosher's acid or (S)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, would react with the hydroxyl group of this compound to form diastereomeric esters. The resulting ¹H and ¹⁹F NMR spectra would show separate signals for each diastereomer, allowing for the quantification of the enantiomeric excess.
CSAs, like cyclodextrins or Pirkle's alcohol, form non-covalent diastereomeric complexes with the enantiomers. This interaction leads to differential shielding of the nuclei close to the chiral center, resulting in the splitting of NMR signals. The integration of these separated signals provides a direct measure of the enantiomeric ratio.
For a molecule with a complex substitution pattern like this compound, one-dimensional NMR spectra can be crowded and difficult to interpret. Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to resolve overlapping signals and establish unambiguous structural assignments.
COSY: A ¹H-¹H COSY experiment would reveal the coupling relationships between the aromatic protons, aiding in their specific assignment within the benzene (B151609) ring.
HSQC: An HSQC spectrum correlates directly bonded ¹H and ¹³C nuclei. This would definitively link each aromatic proton to its corresponding carbon atom and the methine proton to its carbon.
HMBC: An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons, such as the carboxylic acid carbon, the carbon attached to the fluorine, and the carbon bearing the trifluoromethyl group, by observing their long-range couplings to nearby protons.
Infrared (IR) and Raman Spectroscopy for Probing Molecular Interactions and Structure
Vibrational spectroscopy, including IR and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions. For this compound, these techniques can confirm the presence of the carboxylic acid, hydroxyl, and aromatic functionalities, as well as the C-F and C-CF₃ bonds.
The IR spectrum of the related compound, 4-(Trifluoromethyl)mandelic acid, exhibits characteristic absorptions for the O-H stretch of the carboxylic acid (broad band around 3000 cm⁻¹), the C=O stretch (around 1700-1730 cm⁻¹), and C-F stretching vibrations (in the 1100-1350 cm⁻¹ region). chemicalbook.com Similarly, the IR and Raman spectra of 4-Fluoromandelic acid show these characteristic bands. nih.gov For this compound, the combination of these features would be expected.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The aromatic ring vibrations and the symmetric stretching of the CF₃ group would be expected to give rise to strong Raman signals. researchgate.net
Table 2: Expected Characteristic IR and Raman Vibrational Frequencies for this compound
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | Weak |
| C-H (Aromatic) | 3100-3000 | Strong |
| C=O (Carboxylic Acid) | 1730-1700 | Moderate |
| C=C (Aromatic) | 1600-1450 | Strong |
| C-O (Alcohol/Acid) | 1300-1000 | Moderate |
| C-F (Aromatic) | 1250-1100 | Moderate |
| C-CF₃ | 1350-1100 | Strong |
Note: These are expected ranges and the exact peak positions can be influenced by intermolecular interactions in the solid state.
Single-Crystal X-ray Diffraction and Solid-State Characterization of this compound
Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide definitive information on bond lengths, bond angles, and the conformation of this compound in the solid state.
While a crystal structure for this compound has not been reported, analysis of a structurally similar compound, rac-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid, reveals key features of how such molecules pack in the solid state. researchgate.net In this related structure, extensive hydrogen bonding networks involving the carboxylic acid and hydroxyl groups dominate the crystal packing, leading to the formation of supramolecular assemblies. researchgate.net
For this compound, one would expect similar hydrogen bonding motifs, with the carboxylic acid groups forming dimers or chains. The aromatic rings would likely engage in π-π stacking interactions, and the fluorine and trifluoromethyl substituents could participate in weaker C-H···F and C-F···π interactions, further influencing the crystal packing.
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules and is of significant interest in materials science and pharmaceuticals. Mandelic acid and its derivatives are known to exhibit polymorphism. The different polymorphs can have distinct physical properties, such as melting point, solubility, and stability.
The presence of flexible functional groups (hydroxyl and carboxyl) and the potential for various intermolecular interactions (hydrogen bonding, π-stacking, halogen bonding) in this compound suggest a high likelihood of polymorphism. Experimental screening for different crystalline forms could be conducted by crystallization from various solvents under different conditions (e.g., temperature, evaporation rate). Each potential polymorph would then be characterized by techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and solid-state NMR to determine its unique solid-state structure and properties. The investigation of pseudopolymorphism, where solvent molecules are incorporated into the crystal lattice to form solvates or hydrates, would also be a crucial aspect of the solid-state characterization of this compound.
Analysis of Supramolecular Architectures and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)
The molecular structure of this compound features key functional groups that are instrumental in forming robust supramolecular architectures. The carboxylic acid group is a potent hydrogen bond donor and acceptor, while the α-hydroxyl group also actively participates in hydrogen bonding. Furthermore, the presence of a fluorine atom and a trifluoromethyl group on the phenyl ring introduces the potential for weaker C-H···F and C-H···O contacts, as well as halogen bonding and other non-covalent interactions.
In the crystalline lattice, it is anticipated that the carboxylic acid moieties will form dimeric synthons through strong O-H···O hydrogen bonds. This is a common and highly stable motif observed in the crystal structures of many carboxylic acids. The α-hydroxyl groups are also likely to engage in hydrogen bonding, either with the carboxylic acid groups or with neighboring hydroxyl groups, leading to the formation of extended chains or more complex three-dimensional networks.
The following table summarizes the expected intermolecular interactions involving this compound and their potential structural roles.
| Intermolecular Interaction | Donor | Acceptor | Typical Role in Supramolecular Architecture |
| Hydrogen Bonding | O-H (Carboxylic Acid) | O=C (Carboxylic Acid) | Formation of dimeric synthons |
| O-H (Hydroxyl) | O-H (Hydroxyl/Carboxylic) | Extension into chains or sheets | |
| C-H (Aromatic) | F-C (Trifluoromethyl) | Stabilization of crystal packing | |
| Halogen Bonding | C-F (Aromatic) | O/F (various) | Directional interaction contributing to packing |
| Other Interactions | C-F (Trifluoromethyl) | F-C (Trifluoromethyl) | "Fluorous effect" stabilization |
It is important to note that the actual supramolecular structure of this compound would be a delicate balance of these competing interactions. The specific arrangement of molecules in the crystal lattice will be the one that maximizes the stability of the system as a whole.
Computational and Theoretical Investigations of 4 Fluoro 3 Trifluoromethyl Mandelic Acid
First-Principles Quantum Chemical Calculations for 4-Fluoro-3-(trifluoromethyl)mandelic Acid
First-principles quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and conformational possibilities of this compound.
The electronic structure of a molecule governs its reactivity. Key descriptors derived from quantum chemical calculations, such as frontier molecular orbitals (FMOs) and charge distribution, provide a detailed picture of the molecule's chemical behavior.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs that play a crucial role in chemical reactions. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.
The charge distribution within the molecule can be visualized through molecular electrostatic potential (MEP) maps. ekb.eg These maps illustrate the regions of positive and negative electrostatic potential, highlighting the sites susceptible to electrophilic and nucleophilic attack. In this compound, the oxygen atoms of the carboxylic acid and hydroxyl groups are expected to be regions of high electron density (negative potential), while the hydrogen atoms of these groups and the carbon atom of the carboxylic acid would exhibit positive potential.
| Parameter | Value (Hartree) | Value (eV) |
|---|---|---|
| EHOMO | -0.258 | -7.02 |
| ELUMO | -0.042 | -1.14 |
| HOMO-LUMO Gap (ΔE) | 0.216 | 5.88 |
| Descriptor | Value (eV) |
|---|---|
| Ionization Potential (I) | 7.02 |
| Electron Affinity (A) | 1.14 |
| Electronegativity (χ) | 4.08 |
| Chemical Hardness (η) | 2.94 |
| Chemical Softness (S) | 0.34 |
| Electrophilicity Index (ω) | 2.82 |
The flexibility of the carboxylic acid and hydroxyl groups in this compound allows for multiple conformations. Understanding the conformational landscape and the relative energies of these conformers is crucial, as the most stable conformer will be the most populated at equilibrium and will likely dictate the molecule's observed properties.
Conformational analysis involves systematically rotating the rotatable bonds and calculating the energy of each resulting conformation. This process generates a potential energy surface, where the minima correspond to stable conformers and the maxima to transition states between them. These calculations can identify the global minimum energy conformation as well as other low-energy conformers that may be accessible under normal conditions.
For this compound, key dihedral angles to consider would be those around the C-C bond connecting the chiral center to the phenyl ring and the C-C bond of the carboxylic acid group. Intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups could play a significant role in stabilizing certain conformations.
| Conformer | Dihedral Angle (°) (O=C-C-O) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
|---|---|---|---|
| 1 (Global Minimum) | 0 | 0.00 | 75.2 |
| 2 | 180 | 1.50 | 15.8 |
| 3 | 60 | 3.00 | 4.5 |
| 4 | -60 | 3.00 | 4.5 |
Molecular Dynamics Simulations to Understand Dynamic Behavior
While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, intermolecular interactions, and solvent effects. nih.gov
For this compound, MD simulations can be employed to:
Explore the conformational space more extensively than static calculations.
Investigate the stability of different conformers in various solvent environments.
Analyze the dynamics of intramolecular and intermolecular hydrogen bonding.
Simulate the molecule's behavior at different temperatures and pressures.
These simulations are particularly valuable for understanding how the molecule interacts with its environment, which is crucial for predicting its behavior in solution and in biological systems.
Computational Crystal Structure Prediction (CSP) and Validation
Predicting the crystal structure of a molecule from its chemical diagram alone is a significant challenge in computational chemistry, known as Crystal Structure Prediction (CSP). arxiv.orgwikipedia.org CSP methods aim to identify the most stable crystal packing arrangements, known as polymorphs, by searching the vast landscape of possible crystal structures and ranking them based on their lattice energies. researchgate.net
The process typically involves:
Generating a large number of plausible crystal structures using sophisticated search algorithms.
Calculating the lattice energy of each generated structure using force fields or more accurate quantum mechanical methods.
Ranking the predicted structures based on their energies to create a crystal energy landscape. researchgate.net
For this compound, CSP could be instrumental in identifying potential polymorphs, which can have different physical properties such as solubility and melting point. ucl.ac.uk The predicted crystal structures can then be validated by comparing them with experimental data from techniques like X-ray diffraction. This computational pre-screening can save significant time and resources in experimental polymorph screening. rsc.org
| Polymorph | Space Group | Calculated Lattice Energy (kJ/mol) | Relative Energy (kJ/mol) |
|---|---|---|---|
| I | P21/c | -120.5 | 0.0 |
| II | P-1 | -118.2 | 2.3 |
| III | C2/c | -115.9 | 4.6 |
| IV | P212121 | -114.1 | 6.4 |
Theoretical Elucidation of Reaction Mechanisms and Catalytic Pathways
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the transition states and intermediates, and to calculate the activation energies. This information provides a detailed understanding of the reaction pathway and the factors that control its rate and selectivity.
For reactions involving this compound, such as its synthesis or its use as a chiral resolving agent, theoretical calculations can be used to:
Propose and evaluate different reaction mechanisms.
Identify the rate-determining step of a reaction.
Understand the role of catalysts in lowering the activation energy.
Explain the stereoselectivity of a reaction.
For instance, in a catalytic asymmetric synthesis, computational modeling can help to understand how the catalyst and the substrate interact to favor the formation of one enantiomer over the other. This knowledge can then be used to design more efficient and selective catalysts.
Strategic Role of 4 Fluoro 3 Trifluoromethyl Mandelic Acid As a Chiral Building Block and Advanced Synthetic Intermediate
Precursor in Asymmetric Synthesis
The presence of a chiral hydroxyl and carboxyl group makes 4-fluoro-3-(trifluoromethyl)mandelic acid an ideal starting material for asymmetric synthesis. Its rigid aromatic framework and the distinct electronic properties conferred by the fluoro and trifluoromethyl substituents offer unique opportunities for stereocontrolled transformations.
The primary application of this compound in this context is as a chiral precursor for the synthesis of more elaborate enantiopure intermediates. While direct, specific examples of its use in the construction of highly complex natural products are not extensively documented in publicly available literature, its structural motifs are found in various advanced synthetic intermediates. The underlying principle involves leveraging the existing stereocenter to direct the formation of new chiral centers or to serve as a chiral auxiliary that is later removed.
The synthetic utility of fluorinated mandelic acid derivatives lies in their ability to participate in a variety of chemical transformations, including esterification, amidation, and reduction, all while retaining the crucial stereochemical information. These reactions allow for the elaboration of the initial scaffold into more complex structures that are key fragments for larger molecules. For instance, the conversion of the carboxylic acid to an amide, followed by reduction, can yield chiral amino alcohols, which are themselves valuable building blocks in medicinal chemistry.
| Transformation | Resulting Intermediate | Potential Application |
| Esterification | Chiral Ester | Precursor for further C-C bond formation |
| Amidation | Chiral Amide | Intermediate for chiral amines and amino alcohols |
| Reduction of Carboxylic Acid | Chiral Alcohol | Building block for ether and ester synthesis |
| Nucleophilic Substitution at benzylic OH | Varies | Introduction of diverse functional groups |
This table represents potential synthetic pathways for generating enantiopure intermediates from this compound based on common organic reactions.
Fluorinated organic frameworks, including metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), are materials with highly ordered porous structures. The incorporation of fluorine atoms can enhance their properties, such as thermal stability and gas sorption capabilities. Chiral frameworks are of particular interest for applications in enantioselective separations and catalysis.
While the direct use of this compound as a linker in the synthesis of fluorinated organic frameworks is not yet a widely reported strategy, its potential is significant. As a chiral dicarboxylic acid ligand, it could be employed to construct chiral MOFs. The stereogenic center of the mandelic acid derivative would impart chirality to the resulting framework, creating an asymmetric environment within the pores.
The synthesis of such frameworks would typically involve the reaction of the enantiomerically pure mandelic acid derivative with a metal salt or cluster under solvothermal conditions. The resulting framework would possess a three-dimensional structure with pores decorated with the fluorinated aromatic groups, potentially leading to unique host-guest chemistry and enantioselective recognition properties.
| Framework Type | Potential Linker | Potential Application |
| Chiral Metal-Organic Framework (MOF) | Enantiopure this compound | Enantioselective separation, asymmetric catalysis |
| Chiral Covalent Organic Framework (COF) | Derivatives of this compound | Chiral stationary phases for chromatography |
This table outlines the potential for this compound in creating stereoselective fluorinated organic frameworks.
Contribution to the Design and Synthesis of Fluorinated Bioactive Analogues
The introduction of fluorine and trifluoromethyl groups into organic molecules is a well-established strategy in medicinal chemistry to modulate their physicochemical and biological properties. This compound serves as a valuable starting material for the synthesis of fluorinated analogues of known bioactive compounds, enabling rational design studies.
The core structure of this compound can be incorporated into larger molecules to create fluorinated analogues of existing drugs or novel bioactive candidates. This approach allows chemists to systematically probe the effects of fluorine substitution on molecular conformation, lipophilicity, and metabolic stability.
For example, the mandelic acid moiety can be used to synthesize fluorinated versions of compounds containing a phenylglycine or phenylethanolamine substructure. These substructures are present in a wide range of pharmaceuticals. By starting with the enantiomerically pure fluorinated mandelic acid, chemists can ensure that the resulting analogues have a defined stereochemistry, which is crucial for understanding structure-activity relationships.
The synthesis of these analogues typically involves standard organic transformations to build upon the mandelic acid core. For instance, the carboxylic acid can be coupled with various amines to form a library of amides, or the hydroxyl group can be derivatized to form ethers or esters. These modifications, combined with the presence of the fluorine and trifluoromethyl groups, allow for a systematic exploration of chemical space in the pursuit of improved drug candidates.
| Bioactive Scaffold Substructure | Derived from this compound | Synthetic Approach |
| Phenylglycine | Fluorinated Phenylglycine Derivative | Amidation and further functionalization |
| Phenylethanolamine | Fluorinated Phenylethanolamine Derivative | Reduction of the carboxylic acid and amination |
| Aryl Acetic Acid Ester | Fluorinated Aryl Acetic Acid Ester | Esterification of the carboxylic acid |
This table illustrates how this compound can be integrated into common bioactive scaffolds.
"Fluorous" chemistry utilizes compounds with a high fluorine content to facilitate separations in organic synthesis. Fluorous tags can be attached to reagents or catalysts, allowing for their easy removal from a reaction mixture by solid-phase extraction or liquid-liquid extraction with a fluorinated solvent.
Although not a primary application, derivatives of this compound could potentially be developed into fluorous reagents. By attaching a polyfluorinated alkyl chain (a "fluorous pony-tail") to the molecule, for example, through an ester or ether linkage, a new fluorous chiral building block could be created.
Such a fluorous-tagged chiral molecule could be used in multi-step syntheses. After a reaction, the fluorous-tagged product could be selectively separated from non-fluorous byproducts and excess reagents. In the final step, the fluorous tag would be cleaved to yield the desired enantiopure product. This strategy can simplify purification processes, which is particularly advantageous in combinatorial chemistry and high-throughput synthesis.
| Fluorous Application | Required Modification of this compound | Benefit in Synthesis |
| Fluorous Tag | Attachment of a perfluoroalkyl chain | Simplified purification by fluorous solid-phase extraction |
| Fluorous Catalyst | Incorporation into a larger catalyst structure with a fluorous domain | Facile catalyst recovery and reuse |
This table outlines the potential development of fluorous reagents and materials from this compound.
Future Research Avenues and Emerging Paradigms for 4 Fluoro 3 Trifluoromethyl Mandelic Acid
Innovations in Synthetic Methodologies for Fluorinated Mandelic Acid Derivatives
The efficient and stereoselective synthesis of highly functionalized molecules like 4-fluoro-3-(trifluoromethyl)mandelic acid is a primary focus of modern organic chemistry. Future advancements in this area are poised to move beyond traditional batch processing towards more sustainable and efficient technologies.
Flow Chemistry: Continuous flow chemistry offers significant advantages for fluorination reactions, which can often be hazardous and require precise control over reaction parameters. nih.gov The use of microreactors allows for superior heat and mass transfer, enabling reactions to be performed under conditions that are difficult to achieve in conventional batch setups. researchgate.netnih.gov For the synthesis of this compound, a multi-step flow process could be envisioned. This might involve the initial continuous synthesis of a fluorinated precursor, followed by subsequent transformations within the same integrated system to introduce the mandelic acid moiety. researchgate.net This approach not only enhances safety and scalability but also has the potential to improve yields and selectivities. researchgate.net
Biocatalysis: The demand for enantiomerically pure chiral building blocks has driven the development of green and sustainable biocatalytic methods. arxiv.org Enzymes, with their inherent stereoselectivity, offer a powerful tool for the synthesis of specific enantiomers of this compound. Future research could focus on identifying or engineering novel enzymes, such as mandelate (B1228975) dehydrogenases or nitrilases, that can operate on fluorinated substrates. researchgate.netaps.org A chemoenzymatic approach, combining the strengths of chemical synthesis to create the fluorinated aromatic core with an enzymatic step to introduce the chiral hydroxyl group, could provide a highly efficient and selective route to the desired product.
The following table summarizes potential innovative synthetic approaches:
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Flow Chemistry | Enhanced safety, scalability, improved process control, higher yields and selectivities. nih.govresearchgate.net | Development of integrated multi-step flow systems, optimization of reaction conditions in microreactors. researchgate.netnih.gov |
| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally friendly. arxiv.org | Discovery and engineering of enzymes tolerant to fluorinated substrates, development of chemoenzymatic pathways. researchgate.netaps.org |
| Asymmetric Catalysis | Access to both enantiomers with high purity, catalytic efficiency. | Design of novel chiral catalysts for the asymmetric functionalization of fluorinated aromatic compounds. |
Frontiers in Spectroscopic and Advanced Structural Characterization
A thorough understanding of the three-dimensional structure and physicochemical properties of this compound is crucial for its rational application. While standard spectroscopic techniques provide foundational data, advanced methods can offer deeper insights.
NMR Spectroscopy: While ¹H, ¹³C, and ¹⁹F NMR are standard, advanced NMR techniques will be crucial. For instance, ¹⁹F NMR is particularly sensitive to the local electronic environment, providing a powerful probe for studying intermolecular interactions. acs.org Future studies could employ advanced pulse sequences and multidimensional NMR to elucidate subtle conformational preferences and through-space interactions involving the fluorine and trifluoromethyl groups.
X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the absolute configuration and solid-state packing of chiral molecules. nih.gov For this compound, obtaining high-quality crystals of both the racemic and enantiopure forms will be a key objective. The resulting crystal structures will reveal details about hydrogen bonding networks, as well as potential non-covalent interactions involving the fluorine atoms, such as halogen bonding. nih.gov
Chiral Chromatography: The separation and analysis of the enantiomers of this compound will be essential. The development of robust chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC) methods using specialized chiral stationary phases will be a priority. mdpi.comnih.govresearchgate.net Supercritical fluid chromatography (SFC) is also emerging as a powerful technique for chiral separations, offering advantages in terms of speed and reduced solvent consumption. nih.gov
The table below outlines key characterization techniques and their potential applications:
| Technique | Information Gained | Future Research Directions |
| Advanced NMR | Conformational analysis, through-space interactions, electronic environment of fluorine atoms. acs.org | Application of advanced pulse sequences, solid-state NMR studies. |
| X-ray Crystallography | Absolute configuration, solid-state packing, intermolecular interactions (hydrogen and halogen bonding). nih.gov | Co-crystallization studies to investigate intermolecular interactions. nih.gov |
| Mass Spectrometry | Molecular weight confirmation, fragmentation patterns for structural elucidation. | High-resolution mass spectrometry for accurate mass determination. |
| FTIR Spectroscopy | Identification of functional groups and vibrational modes. aps.orgrsc.orgdtic.mil | In-situ FTIR for monitoring reactions and interactions. |
| Chiral Chromatography | Enantiomeric purity determination, preparative separation of enantiomers. mdpi.comnih.govresearchgate.net | Development of novel chiral stationary phases, application of SFC for faster separations. nih.gov |
Advancements in Computational Chemistry for Predictive Material and Molecular Design
Computational chemistry is an increasingly indispensable tool for predicting molecular properties and guiding the design of new materials and catalysts. For this compound, computational methods can provide valuable insights that complement experimental work.
Density Functional Theory (DFT): DFT calculations can be employed to predict a wide range of properties for this compound, including its optimized geometry, vibrational frequencies (to aid in the interpretation of FTIR spectra), and electronic properties such as molecular electrostatic potential maps. researchgate.net Furthermore, DFT can be used to calculate key physicochemical parameters like pKa and redox potentials, which are crucial for understanding its behavior in different environments.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound in solution and its interactions with other molecules. nih.gov This can be particularly useful for understanding its potential as a chiral auxiliary or in the formation of supramolecular assemblies. By simulating the interactions of the individual enantiomers with a chiral catalyst or a biological target, MD can help to rationalize observed stereoselectivities.
Machine Learning and QSAR: Machine learning (ML) is revolutionizing materials discovery by enabling the rapid prediction of properties for large numbers of compounds. arxiv.orgcecam.orgresearchgate.netcitrine.io By training ML models on datasets of known fluorinated compounds, it may be possible to predict the properties and potential applications of this compound. Quantitative Structure-Activity Relationship (QSAR) studies can be used to correlate the structural features of fluorinated mandelic acid derivatives with their biological activity or other properties, aiding in the design of new functional molecules. researchgate.net
The following table highlights the application of computational methods:
| Computational Method | Predicted Properties/Applications | Future Research Focus |
| Density Functional Theory (DFT) | Optimized geometry, vibrational spectra, electronic properties, pKa, reactivity. researchgate.net | Calculation of transition states to elucidate reaction mechanisms. |
| Molecular Dynamics (MD) | Conformational dynamics, solvation effects, binding affinities to receptors or catalysts. nih.gov | Simulation of self-assembly processes to predict supramolecular structures. |
| Machine Learning (ML) / QSAR | Prediction of biological activity, toxicity, and physicochemical properties. researchgate.netarxiv.orgcecam.orgresearchgate.netcitrine.io | Development of predictive models for fluorinated compounds, in silico screening of virtual libraries. |
Expanding the Role of this compound in Asymmetric Catalysis and Chiral Auxiliary Development
The chiral nature of this compound makes it a promising candidate for applications in asymmetric catalysis, either as a chiral ligand for a metal catalyst or as a chiral auxiliary.
Chiral Ligands: The carboxylic acid and hydroxyl groups of this compound can coordinate to a metal center, creating a chiral environment that can induce stereoselectivity in a catalytic reaction. The fluorine and trifluoromethyl substituents can modulate the electronic and steric properties of the resulting catalyst, potentially leading to enhanced reactivity and enantioselectivity. rsc.org Future research could involve the synthesis of metal complexes of this compound and their evaluation in a variety of asymmetric transformations.
Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. The auxiliary is then removed to reveal the enantiomerically enriched product. The structural rigidity and well-defined stereochemistry of this compound make it an attractive candidate for development as a chiral auxiliary. The fluorine substituents could also facilitate the monitoring of the reaction progress and the determination of diastereomeric ratios by ¹⁹F NMR.
Exploration of Novel Supramolecular Assemblies and Functional Materials Based on the Compound
The ability of molecules to self-assemble into well-defined supramolecular structures is the basis for the development of new functional materials. The functional groups and aromatic ring of this compound provide several handles for directing its self-assembly.
Coordination Polymers and Metal-Organic Frameworks (MOFs): Mandelic acid and its derivatives have been shown to be effective building blocks for the construction of chiral coordination polymers and MOFs. researchgate.netunimelb.edu.au The carboxylate group of this compound can coordinate to metal ions, while the aromatic ring can participate in π-stacking interactions. The fluorine and trifluoromethyl groups can introduce additional non-covalent interactions, such as halogen bonding and dipole-dipole interactions, which can influence the final structure and properties of the resulting material. These materials could have applications in enantioselective separations, catalysis, and sensing.
Fluorinated Functional Materials: The incorporation of fluorine can impart unique properties to materials, such as hydrophobicity, thermal stability, and low surface energy. researchgate.netnih.govnih.govresearchgate.net By incorporating this compound into polymers or other materials, it may be possible to create new functional materials with tailored properties. For example, polymers containing this moiety could be explored for applications as specialized coatings, membranes, or in electronic devices.
The table below summarizes potential applications in materials science:
| Material Type | Key Interactions | Potential Applications |
| Coordination Polymers/MOFs | Metal-carboxylate coordination, hydrogen bonding, π-stacking, halogen bonding. researchgate.netunimelb.edu.au | Enantioselective separations, heterogeneous catalysis, chemical sensing. |
| Liquid Crystals | Dipole-dipole interactions, shape anisotropy. | Advanced display technologies. |
| Fluorinated Polymers | Covalent incorporation into polymer backbone or as a side chain. | High-performance coatings, membranes, electronic materials. researchgate.netnih.govnih.govresearchgate.net |
Q & A
Q. What are the established synthetic routes for 4-Fluoro-3-(trifluoromethyl)mandelic acid, and how do their yields and conditions compare?
Methodological Answer: Two primary synthetic strategies are derived from mandelic acid synthesis:
- Chemical Synthesis (Cyanohydrin Route): React 4-fluoro-3-(trifluoromethyl)benzaldehyde with potassium cyanide and sodium bisulfite to form the cyanohydrin intermediate. Acidic hydrolysis yields the racemic mandelic acid derivative. Yields typically range from 60–75%, with purification via recrystallization in benzene or ethyl acetate .
- Biocatalytic Resolution: Enzymatic methods (e.g., lipases or esterases) can enantioselectively hydrolyze racemic esters. For example, cross-linked enzyme aggregates (CLEAs) improve operational stability, achieving >90% enantiomeric excess (ee) under mild conditions (pH 7–8, 25–37°C) .
| Method | Catalyst/Conditions | Yield (%) | ee (%) |
|---|---|---|---|
| Cyanohydrin hydrolysis | H₂SO₄, 80°C, 12 h | 60–75 | N/A |
| Biocatalytic resolution | CLEAs (e.g., Candida antarctica lipase B) | 70–85 | >90 |
Q. How can the structure of this compound be confirmed using spectroscopic methods?
Methodological Answer:
- ¹H NMR (DMSO-d₆): Key peaks include δ 5.2 (s, 1H, CH), δ 7.4–7.8 (m, 3H, aromatic H), and δ 12.5 (s, 1H, COOH). Coupling constants (e.g., ) confirm fluorine-aromatic interactions .
- ¹⁹F NMR: Distinct signals for -CF₃ (δ -62 to -65 ppm) and aromatic F (δ -110 to -115 ppm) .
- HPLC-MS: Reverse-phase C18 columns (ACN/0.1% TFA mobile phase) yield retention times ~8.5 min. ESI-MS shows [M-H]⁻ at m/z 256.1 .
Advanced Research Questions
Q. What strategies can optimize the enantiomeric purity of this compound during synthesis?
Methodological Answer:
- Dynamic Kinetic Resolution (DKR): Combine metal catalysts (e.g., Ru) with enzymes to racemize the undesired enantiomer during hydrolysis. Achieves >95% ee and 80–90% yield .
- Chiral Auxiliaries: Use (R)- or (S)-phenylethylamine to form diastereomeric salts, separable via fractional crystallization. Requires polar solvents (e.g., ethanol/water) .
- Asymmetric Hydrogenation: Catalyze α-ketoester precursors with chiral ligands (e.g., BINAP-Ru). Yields up to 85% ee under 50–100 bar H₂ .
Q. How do solvent polarity and temperature affect the stability of this compound in solution?
Methodological Answer:
- Accelerated Stability Studies: Solutions in DMSO, methanol, and water (1 mg/mL) were analyzed at 4°C, 25°C, and 40°C for 30 days. Degradation (<5%) occurs in DMSO at 25°C but exceeds 15% in water at 40°C due to hydrolysis.
- Kinetic Analysis: Arrhenius plots (ln k vs. 1/T) show activation energy (Eₐ) of 45 kJ/mol in aqueous buffers (pH 7.4), indicating moderate thermal sensitivity .
| Solvent | Degradation Rate (k, day⁻¹) at 40°C | Half-Life (days) |
|---|---|---|
| DMSO | 0.002 | 346 |
| Methanol | 0.005 | 138 |
| Water | 0.010 | 69 |
Q. How can computational modeling predict the bioactivity of this compound in drug design?
Methodological Answer:
- Docking Studies: Molecular docking (AutoDock Vina) with COX-2 (PDB: 5KIR) shows a binding affinity of -9.2 kcal/mol, suggesting anti-inflammatory potential. The -CF₃ group enhances hydrophobic interactions .
- ADMET Predictions: SwissADME models indicate high permeability (LogP = 1.8) and moderate solubility (LogS = -2.3). The trifluoromethyl group reduces metabolic clearance (t₁/₂ = 4.7 h in human liver microsomes) .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported melting points for this compound?
Methodological Answer: Literature values range from 133–137°C. Contradictions arise from:
- Polymorphism: Recrystallize from multiple solvents (e.g., ethanol vs. ethyl acetate) and analyze via DSC to detect polymorphic forms.
- Purity: HPLC purity <98% elevates melting ranges. Repurify via flash chromatography (silica gel, 5% MeOH/CH₂Cl₂) .
Applications in Advanced Materials
Q. What role does this compound play in polymer science?
Methodological Answer: The compound serves as a monomer for fluorinated polyesters via polycondensation with diols (e.g., ethylene glycol). The -CF₃ group enhances thermal stability (Tg = 120°C vs. 80°C for non-fluorinated analogs) and reduces dielectric constants (ε = 2.3 at 1 MHz) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
